

An In-depth Technical Guide to the Crystal Structure of Ethyltriphenylphosphonium Bromide

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Compound of Interest

Compound Name: *Ethyltriphenylphosphonium
bromide*

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This guide provides a comprehensive overview of the crystal structure of **Ethyltriphenylphosphonium bromide**, tailored for researchers, scientists, and drug development professionals. It delves into the crystallographic data, experimental methodologies for its determination, and the synthesis of the compound.

Introduction

Ethyltriphenylphosphonium bromide ($C_{20}H_{20}BrP$) is a quaternary phosphonium salt with significant applications in organic synthesis, most notably as a Wittig reagent for the formation of carbon-carbon double bonds.[1][2] It also serves as a phase-transfer catalyst in various industrial processes, including the curing of epoxy and fluoroelastomer resins.[2][3][4] Understanding its solid-state structure is crucial for comprehending its reactivity, stability, and physical properties. This document focuses on the crystal structure of its dihydrate form ($C_{20}H_{20}P^+ \cdot Br^- \cdot 2H_2O$), which has been determined by single-crystal X-ray diffraction.[5][6]

Crystal Structure and Molecular Geometry

The crystal structure of **ethyltriphenylphosphonium bromide** dihydrate reveals a complex three-dimensional network formed through a variety of intermolecular interactions.[5][6] The fundamental components of the crystal are the ethyltriphenylphosphonium cation, a bromide anion, and two water molecules.[5]

The geometry around the central phosphorus atom in the cation is tetrahedral.[5] The three phenyl groups and the ethyl group are bonded to the phosphorus atom, with C-P-C bond angles ranging from $105.57(5)^\circ$ to $112.48(6)^\circ$. [5] The phenyl rings are not coplanar and exhibit dihedral angles of $55.24(5)^\circ$, $76.16(4)^\circ$, and $85.68(4)^\circ$ with respect to each other.[5][6]

The crystal packing is stabilized by O—H \cdots Br and O—H \cdots O hydrogen bonds, as well as C—H \cdots Br contacts.[5][6] These interactions link the cations, anions, and water molecules into a robust three-dimensional architecture.[5][6] The water molecules and bromide anions form strands that extend along the crystallographic a-axis.[5]

The crystallographic data for **ethyltriphenylphosphonium bromide** dihydrate, as determined by single-crystal X-ray diffraction at 200 K, are summarized in the table below.[5]

Parameter	Value
Chemical Formula	$\text{C}_{20}\text{H}_{20}\text{P}^+\cdot\text{Br}^-\cdot 2\text{H}_2\text{O}$
Formula Weight	407.27 g/mol
Crystal System	Orthorhombic
Space Group	$\text{P}2_12_12_1$
a	8.8030 (2) Å
b	12.7450 (3) Å
c	17.5779 (3) Å
V	1972.14 (7) Å ³
Z	4
Calculated Density (D_x)	1.372 Mg m ⁻³
Absorption Coefficient (μ)	2.17 mm ⁻¹
F(000)	840

Experimental Protocols

Several methods for the synthesis of **ethyltriphenylphosphonium bromide** have been reported. A common laboratory-scale procedure involves the reaction of triphenylphosphine with ethyl bromide.

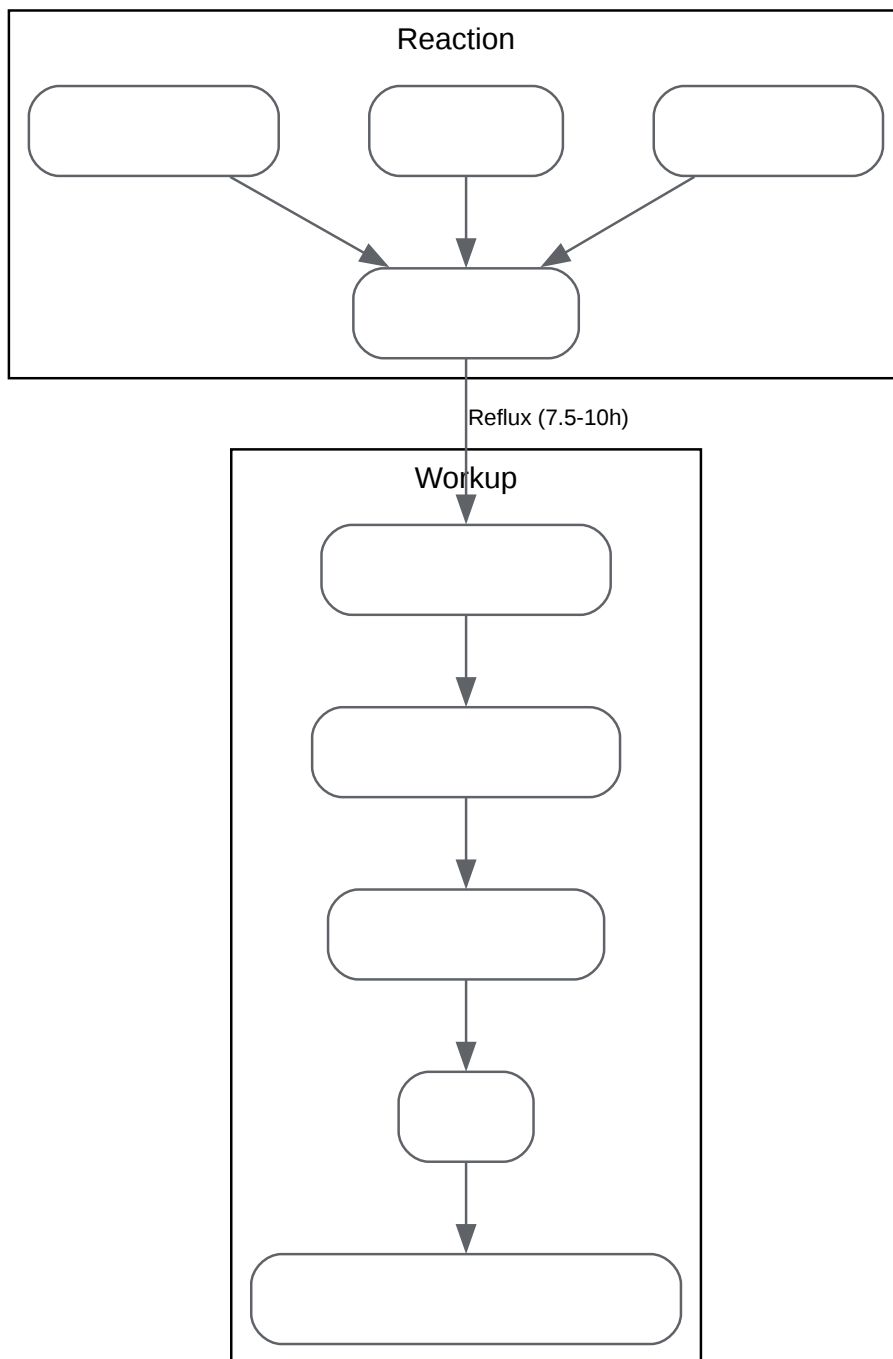
Method 1: Reflux in an Organic Solvent[7]

- In a three-neck flask, triphenylphosphine (0.095 mol) is dissolved in an organic solvent such as toluene.[7]
- The solution is heated to reflux (approximately 110-115°C).[7]
- Ethyl bromide is slowly added to the refluxing solution.[7]
- The reaction mixture is maintained at reflux for about 10 hours.[7]
- After completion, the mixture is cooled to room temperature, allowing the product to precipitate.[7]
- The white solid product is collected by filtration, washed with toluene, and dried.[7]

Method 2: Large-Scale Synthesis[7]

- Toluene and triphenylphosphine are charged into a reactor and heated to 105°C with stirring.[7]
- Ethyl bromide is slowly added, and the mixture is refluxed for 7.5 hours.[7]
- The reaction progress is monitored by HPLC until the residual starting material is below 0.5%.[7]
- The mixture is cooled to room temperature, and the product is isolated by centrifugation.[7]
- The filter cake is washed with toluene and dried under vacuum.[7]

Synthesis of Ethyltriphenylphosphonium Bromide

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A simplified workflow for the synthesis of **Ethyltriphenylphosphonium Bromide**.

Single crystals of **ethyltriphenylphosphonium bromide** dihydrate suitable for X-ray diffraction can be obtained by slow evaporation from an aqueous solution.^{[5][8][9]}

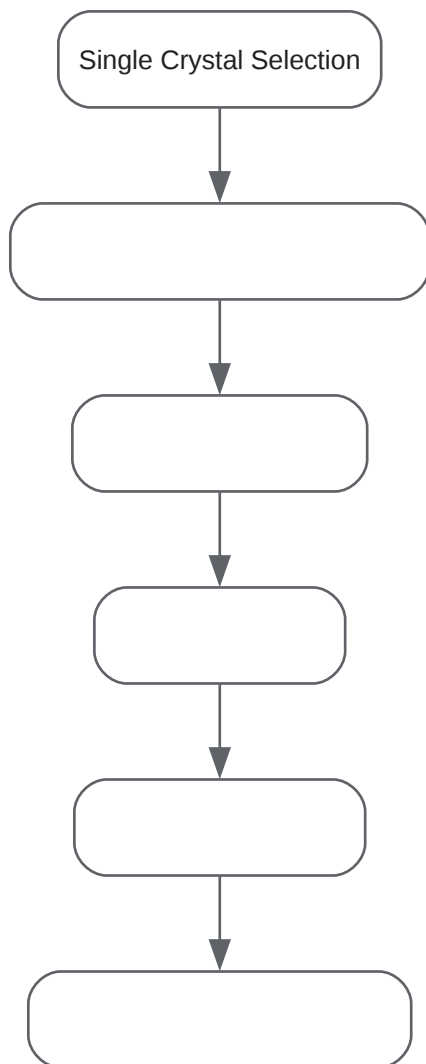
- The commercially obtained or synthesized **ethyltriphenylphosphonium bromide** is dissolved in boiling water to create a saturated solution.^[5]
- The solution is allowed to cool slowly to room temperature.
- The solvent is then allowed to evaporate at ambient temperature over a period of time.^[5]
- Well-formed single crystals of the dihydrate salt will deposit.^[5]

The determination of the crystal structure involves the following key steps:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** X-ray diffraction data are collected using a diffractometer, such as a Bruker APEXII CCD, with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).^[5] The data is typically collected at a low temperature (e.g., 200 K) to minimize thermal vibrations.^[5]
- **Data Reduction:** The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.^[5]
- **Structure Solution:** The crystal structure is solved using direct methods or Patterson methods, which determine the initial positions of the heavier atoms.^[5]
- **Structure Refinement:** The atomic positions and displacement parameters are refined using full-matrix least-squares on F^2 .^[5] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.^[5]

The quality of the final refined structure is assessed by parameters such as the R-factor, weighted R-factor (wR), and goodness-of-fit (S).^[5]

Crystal Structure Determination Workflow



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Workflow for the determination of the crystal structure of **Ethyltriphenylphosphonium Bromide**.

Applications in Research and Development

The detailed structural information of **ethyltriphenylphosphonium bromide** is valuable for:

- Rational Catalyst Design: Understanding the solid-state packing and intermolecular interactions can aid in the design of more efficient phase-transfer catalysts.
- Reaction Mechanism Studies: The precise geometry of the phosphonium cation provides insights into its reactivity in processes like the Wittig reaction.
- Polymorphism and Formulation: Knowledge of the crystal structure is essential for studying polymorphism and for the development of stable pharmaceutical and industrial formulations.

Conclusion

The crystal structure of **ethyltriphenylphosphonium bromide** dihydrate has been well-characterized by single-crystal X-ray diffraction. The detailed understanding of its molecular geometry and crystal packing provides a solid foundation for its application in organic synthesis and materials science. The experimental protocols for its synthesis and crystallization are well-established, allowing for the reliable production of high-quality crystalline material for further research and development.

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References

- 1. Ethyltriphenylphosphonium Bromide | 1530-32-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]
- 4. thechemco.com [thechemco.com]
- 5. Ethyltriphenylphosphonium bromide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]
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